molecular formula C12H14O2 B6180725 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one CAS No. 401895-06-5

3-(4-methoxyphenyl)-3-methylcyclobutan-1-one

Cat. No. B6180725
CAS RN: 401895-06-5
M. Wt: 190.2
InChI Key:
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Description

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one, commonly referred to as 3-MMC, is a synthetic stimulant of the cathinone class. It is a derivative of the naturally occurring cathinone, 3-methylmethcathinone (3-MMC). 3-MMC is a designer drug that has been gaining popularity in recent years due to its purported effects. It is often compared to mephedrone and methylone, two other synthetic stimulants of the cathinone class.

Scientific Research Applications

3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has been studied for its potential applications in scientific research. Studies have shown that 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has the ability to act as a psychostimulant and can be used to study the effects of psychostimulants on the brain. It has also been used to study the effects of psychostimulants on behavior and memory. Additionally, 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has been studied for its potential therapeutic applications. Studies have suggested that 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one may be effective in treating depression and anxiety.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one is not fully understood. However, it is believed that 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one acts as a psychostimulant by increasing the release of dopamine and norepinephrine in the brain. It is also thought to increase the activity of the serotonin system, which is involved in mood regulation. Additionally, 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one is believed to interact with the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
The most common effects of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one are similar to those of other stimulants, such as increased alertness, increased energy, and improved mood. It has also been shown to have an anorectic effect, meaning that it can reduce appetite. Additionally, 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. Additionally, 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has a wide range of effects, making it suitable for studying a variety of topics. However, 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one has some limitations as well. It is not approved for human consumption, so it cannot be used in clinical trials. Additionally, its effects are relatively short-lived, so it is not suitable for long-term studies.

Future Directions

There are several potential future directions for 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one research. One potential direction is to further explore its potential therapeutic applications. Another potential direction is to explore its potential as a novel drug of abuse. Additionally, further research could be done to better understand its mechanism of action and to identify any potential adverse effects. Finally, further research could be conducted to investigate the long-term effects of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one use.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one is relatively simple and can be accomplished using readily available chemicals. The synthesis begins with the conversion of 4-methoxyphenylacetonitrile to 3-methoxyphenyl-3-methylcyclobutan-1-one by reacting it with bromoacetone. This reaction is catalyzed by sodium hydroxide in an aqueous solution. The resulting product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one involves the reaction of 4-methoxybenzaldehyde with 2-methylcyclobutanone in the presence of a base to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-methylcyclobutanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde in a suitable solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 2-methylcyclobutanone to the solution and stir for several hours at room temperature", "Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. diethyl ether)", "Step 5: Purify the product by recrystallization or column chromatography" ] }

CAS RN

401895-06-5

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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